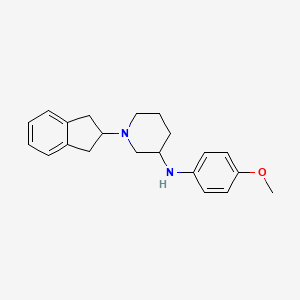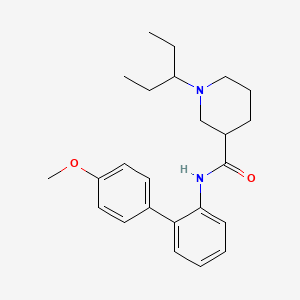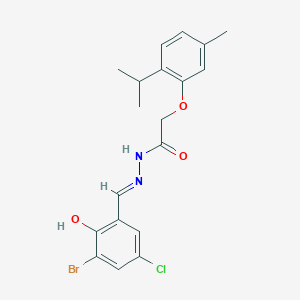![molecular formula C18H12F3NO2 B6063433 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione](/img/structure/B6063433.png)
2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, commonly known as TFD, is a highly potent and selective inhibitor of the enzyme p300/CBP-associated factor (PCAF). TFD has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
TFD is a highly potent and selective inhibitor of the enzyme 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, which plays a critical role in the regulation of gene expression. This compound is a histone acetyltransferase (HAT) that acetylates histones and other proteins involved in chromatin remodeling and transcriptional regulation. The inhibition of this compound by TFD leads to the downregulation of various oncogenes and upregulation of tumor suppressor genes, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth.
Biochemical and Physiological Effects:
TFD has been shown to have potent and selective inhibitory effects on this compound in vitro and in vivo. The inhibition of this compound by TFD leads to the downregulation of various oncogenes, including c-Myc, cyclin D1, and Bcl-2, and upregulation of tumor suppressor genes, including p21 and p53. TFD has also been shown to induce cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer cell lines and animal models. In addition, TFD has been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Advantages and Limitations for Lab Experiments
TFD is a highly potent and selective inhibitor of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione, which makes it an ideal tool compound for studying the role of this compound in various biological processes. TFD has been extensively characterized in vitro and in vivo, and its mechanism of action has been well established. However, TFD has some limitations for lab experiments, including its low solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo. In addition, TFD has not yet been tested in clinical trials, and its safety and efficacy in humans are still unknown.
Future Directions
There are several future directions for the research and development of TFD. First, further studies are needed to evaluate the safety and efficacy of TFD in preclinical and clinical trials. Second, the potential therapeutic applications of TFD in various disease areas, including cancer, neurodegenerative diseases, and inflammatory diseases, need to be explored further. Third, the optimization of the synthesis of TFD and the development of more potent and selective 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione inhibitors are needed to improve the bioavailability and efficacy of these compounds. Fourth, the role of this compound in various biological processes needs to be further elucidated to understand the full therapeutic potential of this compound inhibitors like TFD.
Synthesis Methods
The synthesis of TFD involves a series of chemical reactions starting from commercially available starting materials. The key step in the synthesis is the condensation of 3-trifluoromethylaniline with indene-1,3-dione to form the desired product. The synthesis of TFD has been optimized to achieve high yields and purity, and the product has been characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Scientific Research Applications
TFD has been extensively studied for its potential therapeutic applications in cancer and other diseases. The inhibition of 2-(1-{[3-(trifluoromethyl)phenyl]amino}ethylidene)-1H-indene-1,3(2H)-dione by TFD has been shown to induce cell cycle arrest, apoptosis, and inhibition of tumor growth in various cancer cell lines and animal models. TFD has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies. The potential therapeutic applications of TFD are being explored in various disease areas, including cancer, neurodegenerative diseases, and inflammatory diseases.
properties
IUPAC Name |
3-hydroxy-2-[C-methyl-N-[3-(trifluoromethyl)phenyl]carbonimidoyl]inden-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3NO2/c1-10(22-12-6-4-5-11(9-12)18(19,20)21)15-16(23)13-7-2-3-8-14(13)17(15)24/h2-9,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQSLZMXFIILHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=CC(=C1)C(F)(F)F)C2=C(C3=CC=CC=C3C2=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-N'-(3-fluorophenyl)urea](/img/structure/B6063352.png)

![1-[(3-nitrophenyl)sulfonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B6063365.png)

![4-{[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B6063392.png)
![N-(2,3-dichlorophenyl)-2-[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6063394.png)


![2-[(4-fluorophenoxy)methyl]-4-{[3-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1,3-oxazole](/img/structure/B6063402.png)
![2-[(2,5-dimethylphenyl)imino]-5-[4-(4-morpholinyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B6063425.png)
![2-(1,3-benzoxazol-2-ylthio)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)acetamide](/img/structure/B6063428.png)
![3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butyryl-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B6063449.png)
![N-allyl-N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-propen-1-amine](/img/structure/B6063456.png)
